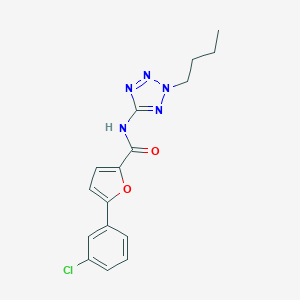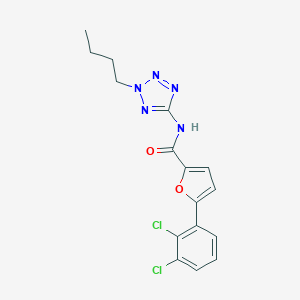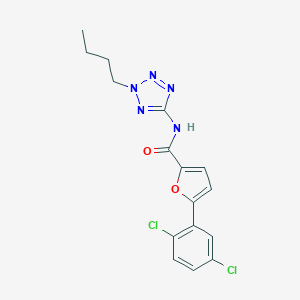![molecular formula C19H21BrFN5O2S B283313 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283313.png)
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine, also known as BMS-986205, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a selective antagonist of S1P1 that binds to the receptor and prevents its activation by sphingosine-1-phosphate (S1P). S1P is a lipid mediator that plays a critical role in immune cell trafficking and vascular development. By blocking S1P1 activation, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine inhibits lymphocyte egress from secondary lymphoid organs, leading to a reduction in immune cell infiltration into inflamed tissues.
Biochemical and Physiological Effects:
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been shown to have potent and selective activity against S1P1, leading to a reduction in immune cell trafficking and inflammation. In preclinical studies, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been shown to be effective in reducing disease activity in animal models of multiple sclerosis, psoriasis, and inflammatory bowel disease. Additionally, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has several advantages for lab experiments, including its high potency and selectivity against S1P1, and its favorable safety profile. However, one limitation of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine research. One area of interest is the potential use of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. Another area of interest is the potential use of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine in cancer therapy, as S1P1 has been implicated in tumor cell proliferation and metastasis. Additionally, future research could focus on developing more soluble formulations of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine to improve its use in experimental settings.
合成法
The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves multiple steps, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine to yield the final product. The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been optimized to improve yield and purity, making it suitable for various research applications.
科学的研究の応用
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in various physiological processes, including immune cell trafficking, vascular development, and lymphocyte egress from secondary lymphoid organs. Due to its ability to modulate S1P1 activity, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
特性
分子式 |
C19H21BrFN5O2S |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H21BrFN5O2S/c1-26-19(23-24-25-26)29-8-7-22-11-13-9-15(20)18(17(10-13)27-2)28-12-14-5-3-4-6-16(14)21/h3-6,9-10,22H,7-8,11-12H2,1-2H3 |
InChIキー |
WVFNMCPEUXZZRJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)